![molecular formula C4H3LiN2O3 B2550133 Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 2095410-46-9](/img/structure/B2550133.png)
Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C4H3LiN2O3 and a molecular weight of 134.02 g/mol . This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Mechanism of Action
Target of Action
activities . These compounds are known to interact with various targets depending on their specific substitutions .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property could influence the interaction of the compound with its targets.
Biochemical Pathways
Oxadiazoles have been found to target various pathways depending on their specific substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxadiazole derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHLiNO
Molecular Weight : 134.02 g/mol
IUPAC Name : Lithium; 5-methyl-1,2,4-oxadiazole-3-carboxylate
CAS Number : 2095410-46-9
The presence of a methyl group at the 5-position of the oxadiazole ring enhances both the chemical reactivity and biological activity of this compound.
Chemistry
Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate serves as a building block for synthesizing more complex oxadiazole derivatives. These derivatives are valuable in various chemical research fields due to their diverse reactivity and applications.
Synthesis Pathway :
The synthesis typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide under controlled conditions. This reaction is crucial for obtaining high-purity lithium salts necessary for further applications.
Medicine
The compound is being investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can exhibit significant antibacterial properties against various pathogens.
Compound | Activity Against | Reference |
---|---|---|
5-Methyl-1,2,4-oxadiazole derivatives | E. coli, S. aureus | |
5-Methyl oxadiazoles | P. aeruginosa |
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific kinases such as GSK-3β.
Compound | Target Kinase | IC50 Value (µM) | Reference |
---|---|---|---|
Oxadiazole derivatives | GSK-3β | 0.35 - 0.41 | |
Lithium oxadiazoles | Various cancer cell lines | Varies significantly |
Industry
In industrial applications, this compound is used in the development of new materials with unique properties such as high thermal stability and conductivity. Its role as a precursor in material science highlights its versatility beyond medicinal chemistry.
Case Studies
Numerous studies have explored the biological activities of this compound and its derivatives:
- Antimicrobial Study : A study synthesized various oxadiazole compounds and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced antimicrobial efficacy.
- Anticancer Investigation : In another study focusing on similar oxadiazole derivatives, researchers found that specific compounds selectively inhibited GSK-3β kinase activity with potent anticancer effects.
Safety Profile
While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies indicate that while some derivatives exhibit promising therapeutic effects, they may cause skin or eye irritation under certain conditions.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 5-phenyl-1,2,4-oxadiazole-3-carboxylate
- Lithium(1+) ion 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness
Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific structural features, such as the presence of a methyl group at the 5-position of the oxadiazole ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is a lithium salt of a substituted oxadiazole compound characterized by the molecular formula C4H3LiN2O3 and a molecular weight of 134.02 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : lithium;5-methyl-1,2,4-oxadiazole-3-carboxylate
- Molecular Formula : C4H3LiN2O3
- CAS Number : 2095410-46-9
The presence of the methyl group at the 5-position of the oxadiazole ring is significant as it influences both the chemical reactivity and biological activity of the compound.
This compound exhibits biological activity primarily through its interaction with various biochemical pathways. The oxadiazole ring structure allows it to act as a hydrogen bond acceptor, which can facilitate interactions with biological macromolecules such as proteins and nucleic acids.
Target Pathways
Research indicates that derivatives of oxadiazoles can modulate signaling pathways related to:
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives exhibit significant antibacterial properties against various pathogens.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific kinases such as GSK-3β, which plays a crucial role in cell survival and proliferation.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of oxadiazole compounds. For instance, derivatives similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Compound | Activity Against | Reference |
---|---|---|
5-Methyl-1,2,4-oxadiazole derivatives | E. coli, S. aureus | |
5-Methyl oxadiazoles | P. aeruginosa |
Anticancer Activity
This compound has been investigated for its potential anticancer effects. A study focused on similar oxadiazole derivatives found that they selectively inhibited GSK-3β kinase with IC50 values ranging from 0.35 to 0.41 µM, indicating potent anticancer activity.
Compound | Target Kinase | IC50 Value (µM) | Reference |
---|---|---|---|
Oxadiazole derivatives | GSK-3β | 0.35 - 0.41 | |
Lithium oxadiazoles | Various cancer cell lines | Varies significantly |
Case Studies
In one notable case study, researchers synthesized a series of oxadiazole compounds and evaluated their biological activity through various assays. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced both antimicrobial and anticancer activities.
Safety Profile
While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies have shown that while some derivatives exhibit promising therapeutic effects, they may also cause skin irritation or eye irritation under certain conditions .
Properties
IUPAC Name |
lithium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.Li/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGXBUGQQMGDFT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=NO1)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-46-9 | |
Record name | lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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